molecular formula C18H15NO4 B3951804 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B3951804
M. Wt: 309.3 g/mol
InChI Key: SOZNGONQVAEPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide, also known as BDBFC, is a chemical compound that has been studied for its potential use in scientific research. BDBFC has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide works by binding to specific receptors in the brain, including the serotonin 2A receptor and the dopamine D2 receptor. This binding can lead to changes in neuronal activity and neurotransmitter release, which can then affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, alterations in brain activity, and changes in behavior. It has also been found to have potential therapeutic applications for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity for specific receptors, which allows for more precise and targeted studies. However, one limitation is that its effects can be highly dependent on the dosage and administration method, which can make it difficult to control in experiments.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide. Some possible areas of study include its potential therapeutic applications for neurological disorders, its effects on different receptor subtypes, and its potential use as a tool for studying the mechanisms of various neurotransmitters and receptors. Additionally, further research is needed to better understand the optimal dosage and administration methods for this compound in lab experiments.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a high affinity for certain receptors in the brain, making it a useful tool for studying the mechanisms of these receptors.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-18(17-9-12-5-1-2-6-14(12)23-17)19-10-13-11-21-15-7-3-4-8-16(15)22-13/h1-9,13H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZNGONQVAEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-benzofuran-2-carboxamide

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